Tiopronin-d3
Overview
Description
Tiopronin-d3 is the deuterium labeled Tiopronin . Tiopronin is a diffusible antioxidant, an antidote to heavy metal poisoning, and a radioprotective agent . It can control the rate of cystine precipitation and excretion and has potential applications for cystinuria, rheumatoid arthritis, and hepatic disorders .
Synthesis Analysis
A novel and simple aqueous synthesis method has been demonstrated to obtain tiopronin-capped gold nanoclusters/nanoparticles with precise size control in the sub-nanometer to nanometer range . The main advantage of this synthesis method is that it does not require a dialysis process because it uses water as a solvent .Molecular Structure Analysis
The molecular weight of Tiopronin-d3 is 166.21 . Its molecular formula is C5H6D3NO3S . The SMILES representation is OC(CNC(C(S)C([2H])([2H])[2H])=O)=O .Chemical Reactions Analysis
Tiopronin can catalyze the reaction between sodium 1,2-naphthoquinone-4-sulfonate and hydroxyl ion to form 2-hydroxy-1,4-naphthoquinone in a buffer solution of pH 13.00 at the maximal absorption wavelength of 445 nm . Another study describes a method for rapid and sensitive determination of tiopronin using DNA-stabilized silver nanoclusters (DNA–AgNCs) as a fluorescent probe .Physical And Chemical Properties Analysis
Tiopronin-d3 is a solid substance . It is soluble in DMSO, Methanol, and Water . The molecular weight is 166.21 and the molecular formula is C5H6D3NO3S .Scientific Research Applications
Antioxidant Properties and Drug Delivery
Tiopronin, a small-molecular weight thiol drug, is noted for its antioxidant properties. It scavenges free radicals and reduces and chelates transition metal ions. Tiopronin and its primary metabolite, thiolactic acid (TLA), demonstrate greater radical scavenging and reducing power than N-acetylcysteine (NAC). These properties make tiopronin a promising candidate for treating oxidative stress-related conditions such as cataracts. However, its effectiveness in living systems is limited due to oxidation before reaching the action site. To overcome this, nanodiamonds have been suggested as drug delivery vehicles. Their inert nature, biocompatibility, and high surface area-to-mass ratio enhance the effectiveness of tiopronin, particularly in radical scavenging abilities (Pfaff, Beltz, & Ercal, 2018).
Neuroprotective Potential
Tiopronin has shown potential as a neuroprotective agent. A Phase I clinical trial investigated its safety in patients with aneurysmal subarachnoid hemorrhage (aSAH), with plans for a Phase II trial to further assess its efficacy in neuroprotection following aSAH (Kim et al., 2010).
Redox Chemistry and Kinetics with Platinum Complexes
The redox chemistry of tiopronin with metal ions and complexes is of interest. Tiopronin's interactions with platinum(IV) complexes have been studied, revealing insights into its oxidation kinetics and the mechanism of reactions. These studies contribute to understanding the broader applications of tiopronin in treating conditions like cystinuria and certain types of arthritis (Huo et al., 2013).
Protective Effects in Burn Patients
Tiopronin has shown protective effects against oxidative stress in severely burned patients. A study demonstrated its ability to improve serum superoxide dismutase (SOD) levels, decrease malondialdehyde (MDA) levels, and enhance the biochemical indexes of heart, liver, and kidney in such patients. This suggests tiopronin's role in mitigating burn-induced oxidative tissue damage and multiple-organ dysfunction (Qin et al., 2019).
Detection in Body Fluids and Pharmaceuticals
Methods for detecting tiopronin in biological fluids and pharmaceutical products have been developed. These include using DNA-stabilized silver nanoclusters as a fluorescent probe, which can bind to tiopronin to form a stable Ag-S bond. This method is rapid, sensitive, and has been successfully applied in the detection of tiopronin in urine, serum, and pharmaceutical products (Zhang et al., 2019).
Nanodiamonds for Adsorption and Release
Tiopronin's bioavailability can be enhanced by nanodiamonds, which serve as a drug delivery vehicle. The interaction between tiopronin and nanodiamonds with different surface chemistries has been studied to optimize adsorption and release. Aminated nanodiamonds, for instance, show high loading capacity, while hydroxylated ones are better for sustained release (Beltz et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiopronin-d3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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